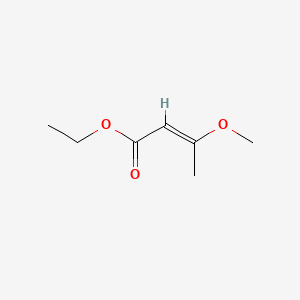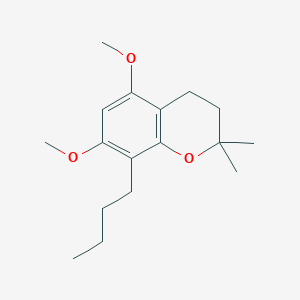
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. This particular compound is characterized by its unique structure, which includes butyl and dimethoxy groups, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with butyl bromide in the presence of a base like potassium carbonate can yield the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Des Réactions Chimiques
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, where reagents like sodium hydride can facilitate the replacement of the butyl group with other functional groups.
Applications De Recherche Scientifique
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can be compared with other benzopyran derivatives, such as:
2H-1-Benzopyran, 3,4-dihydro-: This compound lacks the butyl and dimethoxy groups, making it less complex and potentially less active in certain biological assays.
Extended flavonoids: These compounds have additional rings fused to the benzopyran framework, which can enhance their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
924889-45-2 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
8-butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C17H26O3/c1-6-7-8-12-14(18-4)11-15(19-5)13-9-10-17(2,3)20-16(12)13/h11H,6-10H2,1-5H3 |
Clé InChI |
CRBATIXQGFEUJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=C(C2=C1OC(CC2)(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



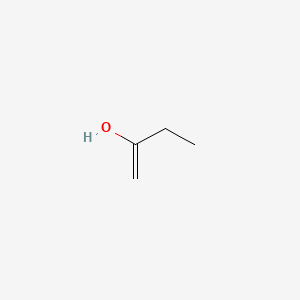
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
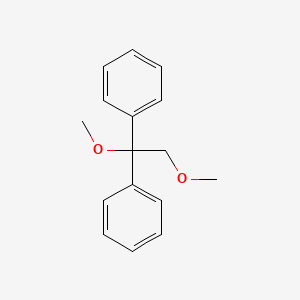



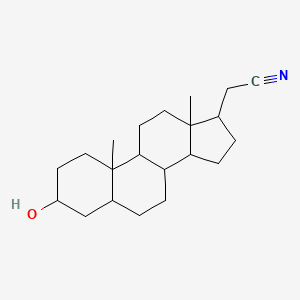
![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
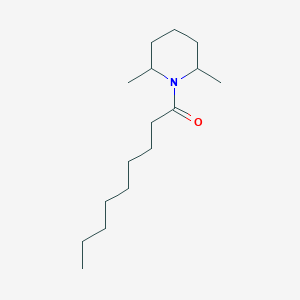
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)


